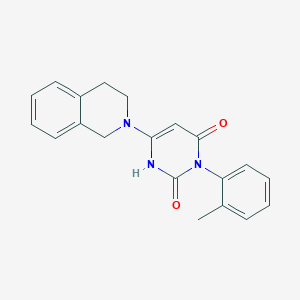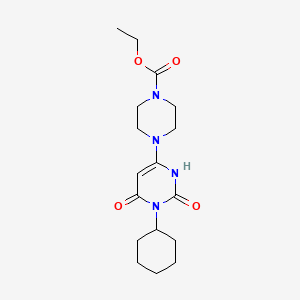![molecular formula C18H14N2O2 B6576348 2-[(2-methyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 58867-56-4](/img/structure/B6576348.png)
2-[(2-methyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
描述
The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can be obtained using an IR spectrometer .科学研究应用
Isoindole-1,3-dione has a wide range of scientific research applications. It is widely used as a starting material in the synthesis of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. It is also used in the synthesis of polymers and other materials with potential applications in the pharmaceutical and biotechnology industries. In addition, isoindole-1,3-dione has been used in the development of new imaging agents for use in medical imaging.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
实验室实验的优点和局限性
Isoindole-1,3-dione has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, there are also some limitations to its use. Isoindole-1,3-dione is toxic at high concentrations and can be irritating to the skin and eyes. Therefore, it is important to use appropriate safety measures when working with this compound in the laboratory.
未来方向
There are a number of potential future directions for research on isoindole-1,3-dione. These include the development of new synthetic methods for its production, the exploration of its potential therapeutic applications, and further research into its mechanism of action. In addition, further research into its safety profile and potential toxic effects is needed. Finally, further research into its potential applications in the fields of imaging and diagnostics is needed.
合成方法
Isoindole-1,3-dione can be synthesized by a variety of methods. The most commonly used method is the condensation of 2-methyl-1H-indole-5-carboxaldehyde and formaldehyde in a basic medium. This reaction produces isoindole-1,3-dione in a yield of up to 90%. Other methods for the synthesis of isoindole-1,3-dione include the reaction of 2-methyl-1H-indole-5-carboxaldehyde with formic acid, the reaction of 2-methyl-1H-indole-5-carboxaldehyde with dimethyl formamide, and the reaction of 2-methyl-1H-indole-5-carboxaldehyde with dimethyl sulfoxide.
安全和危害
生化分析
Biochemical Properties
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione plays a crucial role in several biochemical reactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . Additionally, 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione can alter the expression of genes involved in apoptosis, thereby affecting cell death and survival rates .
Molecular Mechanism
At the molecular level, 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can result in either inhibition or activation of the target molecule. For instance, 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione has been associated with changes in cellular metabolism and function, including alterations in energy production and utilization .
Dosage Effects in Animal Models
The effects of 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can cause toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in both research and potential therapeutic applications.
Metabolic Pathways
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its metabolism and detoxification . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and distribution . Once inside the cell, 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione can bind to various intracellular proteins, affecting its localization and accumulation .
属性
IUPAC Name |
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-8-13-9-12(6-7-16(13)19-11)10-20-17(21)14-4-2-3-5-15(14)18(20)22/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUPURVYUXMPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315504 | |
| Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58867-56-4 | |
| Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58867-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 294934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058867564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC294934 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-fluorophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6576274.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576275.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B6576278.png)
![3-cyclohexyl-6-[(4-ethylphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576284.png)

![3-cyclohexyl-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576310.png)


![ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B6576331.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6576340.png)
![3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576341.png)
![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)
![ethyl 6-[4-(diethylamino)phenyl]-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B6576364.png)